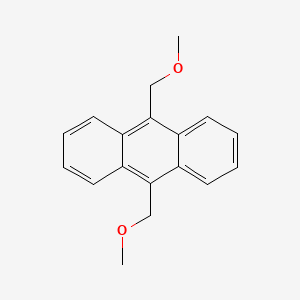

9,10-Bis(methoxymethyl) anthracene

Description

Contextualization within Anthracene-Derived Scaffolds for Advanced Organic Synthesis

Anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a fundamental building block for a wide array of functional organic materials. frontiersin.orgnih.govbeilstein-journals.org Its planar structure and extended π-conjugated system endow it with distinctive electronic and photophysical properties, making it a valuable component in the development of organic electronics, photovoltaics, and fluorescent probes. frontiersin.orgnih.govbeilstein-journals.orgbeilstein-journals.org The synthesis of anthracene scaffolds has become a critical area of research, driven by the demand for novel materials with tailored functionalities. frontiersin.orgnih.gov

The functionalization of the anthracene core at its 9 and 10 positions is a common strategy to modulate its properties. Introducing substituents at these reactive sites can significantly alter the electronic nature, solubility, and solid-state packing of the resulting derivatives. This targeted modification is crucial for designing materials with specific applications in mind, such as high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org

Significance of Methoxy-substituted Anthracenes as Synthetic Intermediates and Precursors

The introduction of methoxy (B1213986) (-OCH3) or methoxymethyl (-CH2OCH3) groups onto the anthracene framework is a key synthetic strategy. Methoxy groups are electron-donating and can influence the efficiency of certain reactions, such as Friedel–Crafts-type cyclizations. beilstein-journals.orgbeilstein-journals.org The methoxymethyl substituents in 9,10-Bis(methoxymethyl)anthracene enhance the compound's solubility in polar organic solvents and can modulate its electronic properties.

These substituted anthracenes often serve as versatile synthetic intermediates. For instance, the synthesis of 9,10-bis(methoxymethyl)anthracene typically involves a two-step process starting with the chloromethylation of anthracene to form 9,10-bis(chloromethyl)anthracene (B83949), which is then converted to the target compound via nucleophilic substitution with a methanol (B129727) or methoxide (B1231860) source. This precursor, 9,10-bis(chloromethyl)anthracene, is a widely used intermediate for creating various anthracene derivatives with applications in molecular recognition, drug delivery, and catalysis. google.com

Overview of Key Research Paradigms Associated with the Compound's Chemical Reactivity and Potential

The chemical reactivity of 9,10-Bis(methoxymethyl)anthracene and related compounds is a central theme in ongoing research. A key reaction of the anthracene core is the Diels-Alder cycloaddition, which typically occurs at the 9,10-positions. researchgate.net The substituents at these positions can influence the rate and thermodynamics of this reaction. researchgate.netresearchgate.net

Furthermore, the photophysical properties of anthracene derivatives are a major area of investigation. The introduction of substituents can lead to materials with enhanced fluorescence and photostability. For example, derivatives of 9,10-disubstituted anthracene have been shown to be efficient deep-blue emitters for OLEDs. beilstein-journals.orgnih.gov The bulky substituents at the 9 and 10 positions can disrupt π-π stacking in the solid state, which helps to prevent fluorescence self-quenching. beilstein-journals.org

The potential applications of 9,10-Bis(methoxymethyl)anthracene and its derivatives extend to the development of porous polymers. For instance, copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have been synthesized to create porous microspheres with good thermal stability and fluorescence, making them suitable for adsorption applications and as precursors for fluorescent sensors. mdpi.com

Interactive Data Table: Properties of 9,10-Bis(methoxymethyl)anthracene

| Property | Value | Reference |

| Molecular Formula | C18H18O2 | |

| Molecular Weight | 266.3 g/mol | |

| IUPAC Name | 9,10-bis(methoxymethyl)anthracene |

Interactive Data Table: Synthetic Precursors and Related Compounds

| Compound Name | Role | Key Application/Reaction |

| Anthracene | Starting Material | Foundation for various derivatives. frontiersin.orgnih.govbeilstein-journals.org |

| 9,10-Bis(chloromethyl)anthracene | Intermediate | Precursor for 9,10-Bis(methoxymethyl)anthracene and other derivatives. google.com |

| 9,10-Bis(methacryloyloxymethyl)anthracene | Monomer | Used in the synthesis of porous fluorescent polymers. mdpi.com |

| 9,10-Dibromoanthracene | Intermediate | Used in the synthesis of various 9,10-disubstituted anthracenes. beilstein-journals.orgchemicalbook.com |

| Anthraquinone (B42736) | Intermediate | Can be reduced to form anthracene derivatives. beilstein-journals.orgyoutube.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

9,10-bis(methoxymethyl)anthracene |

InChI |

InChI=1S/C18H18O2/c1-19-11-17-13-7-3-5-9-15(13)18(12-20-2)16-10-6-4-8-14(16)17/h3-10H,11-12H2,1-2H3 |

InChI Key |

DEOGHVFJGTYJMJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 9,10 Bis Methoxymethyl Anthracene

Strategies for Regioselective Functionalization of the Anthracene (B1667546) Core

The functionalization of the anthracene core is a pivotal step in the synthesis of its derivatives. The anthracene molecule, a tricyclic aromatic hydrocarbon, has specific positions that are more reactive than others. The central ring, specifically the 9 and 10 positions, is highly susceptible to electrophilic attack and cycloaddition reactions. This inherent reactivity is due to the fact that substitution at these positions allows the molecule to retain the aromaticity of the two terminal benzene (B151609) rings, which is energetically favorable.

A significant challenge in the synthesis of anthracene derivatives is controlling the regioselectivity of the functionalization. nih.gov For instance, the Diels-Alder reaction, a powerful tool in organic synthesis, typically occurs at the 9,10-positions of anthracene. nih.gov This is guided by the relative aromatic stabilization energy of the products and the fact that the highest occupied molecular orbital (HOMO) has the largest orbital coefficients at these positions. nih.gov Overcoming this natural preference to achieve functionalization at other positions, such as the terminal rings, requires innovative strategies. nih.gov However, for the synthesis of 9,10-disubstituted anthracenes like 9,10-bis(methoxymethyl)anthracene, this natural reactivity is advantageous.

The presence of electron-withdrawing groups, such as carbonyls in anthraquinone (B42736) (anthracene-9,10-dione), can significantly alter the reactivity of the anthracene core, reducing the electron density of the benzene rings and making electrophilic substitution more difficult. colab.ws Conversely, the introduction of electron-donating groups can activate the ring system towards electrophilic substitution.

Development of Novel Synthetic Pathways to 9,10-Bis(methoxymethyl)anthracene

The synthesis of 9,10-bis(methoxymethyl)anthracene can be achieved through a multi-step process starting from anthracene. A key precursor for this synthesis is 9,10-bis(chloromethyl)anthracene (B83949). A method for the synthesis of this precursor involves the reaction of anthracene with 1,3,5-trioxane (B122180) in the presence of hydrochloric acid, acetic acid, and a phase transfer catalyst. google.com

The reaction to form the key precursor can be described as follows:

Reactants : Anthracene, 1,3,5-Trioxane

Reagents/Catalyst : Hydrochloric acid, Acetic acid, Phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt or crown ether) google.com

Product : 9,10-Bis(chloromethyl)anthracene

Once 9,10-bis(chloromethyl)anthracene is obtained, it can be converted to 9,10-bis(methoxymethyl)anthracene via a nucleophilic substitution reaction with sodium methoxide (B1231860). This two-step approach provides a viable pathway to the target compound.

While direct methods for the synthesis of 9,10-bis(methoxymethyl)anthracene are not extensively documented in the provided search results, the synthesis of other 9,10-disubstituted anthracenes provides insights into potential alternative routes. For instance, derivatives such as 9,10-bis(perfluorobenzyl)anthracene have been synthesized through both thermal, solution-phase reactions and photochemical reactions. beilstein-journals.org The synthesis of 10,10-bispyridinylmethyl-9,10-dihydroanthracenes has been achieved by reacting anthrone (B1665570) with picolyl chloride hydrochloride. researchgate.net These varied approaches highlight the versatility of the anthracene core in accommodating different functional groups at the 9 and 10 positions.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Anthracene | 1,3,5-Trioxane, HCl, Acetic Acid, Phase Transfer Catalyst | 9,10-Bis(chloromethyl)anthracene | Chloromethylation |

| 2 | 9,10-Bis(chloromethyl)anthracene | Sodium Methoxide | 9,10-Bis(methoxymethyl)anthracene | Nucleophilic Substitution |

Optimization of Reaction Conditions for Yield and Purity Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of 9,10-bis(methoxymethyl)anthracene. For the initial chloromethylation step to produce 9,10-bis(chloromethyl)anthracene, several parameters can be adjusted. The choice and concentration of the phase transfer catalyst are important, with options including quaternary ammonium salts and crown ethers at concentrations between 1 and 5 mol%. google.com The molar ratio of the formaldehyde (B43269) source, 1,3,5-trioxane, to anthracene is also a key variable, with effective ratios ranging from 0.5 to 3. google.com Vigorous stirring is also noted as a necessary condition for this heterogeneous reaction mixture. google.com

For the subsequent nucleophilic substitution reaction to form the final product, optimization would involve controlling the temperature, reaction time, and the choice of solvent. The purity of the final product would be ensured through appropriate purification techniques, such as crystallization or chromatography.

The development of solvent-free and catalyst-free reaction conditions, as demonstrated in the synthesis of other anthracene derivatives, represents a significant advancement in optimizing synthetic protocols. researchgate.net Such methods can lead to higher yields, easier purification, and a reduced environmental impact.

| Parameter | Condition | Significance |

|---|---|---|

| Phase Transfer Catalyst | Quaternary ammonium salt or crown ether (1-5 mol%) | Facilitates the reaction between reactants in different phases. google.com |

| Molar Ratio (1,3,5-trioxane:anthracene) | 0.5 - 3 | Controls the extent of the reaction and minimizes side products. google.com |

| Stirring | Vigorous (e.g., 1500 rpm) | Ensures proper mixing of the heterogeneous reaction mixture. google.com |

Atom Economy and Green Chemistry Principles in the Synthesis of the Compound

The principles of atom economy and green chemistry are increasingly important considerations in the design of synthetic pathways. jocpr.comnih.gov Atom economy, a concept developed to measure the efficiency of a chemical reaction, aims to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com

The synthesis of 9,10-bis(methoxymethyl)anthracene via the chloromethylation route can be evaluated from a green chemistry perspective. The use of a one-pot synthesis for the precursor, 9,10-bis(chloromethyl)anthracene, is an advantage as it can reduce the need for intermediate purification steps, saving time, solvents, and energy. google.com However, the use of chlorinated intermediates is generally avoided in green chemistry due to their potential environmental and health impacts.

Reactivity and Mechanistic Investigations of 9,10 Bis Methoxymethyl Anthracene

Chemical Transformations Involving the Anthracene (B1667546) Ring System

The chemical behavior of the anthracene core in 9,10-bis(methoxymethyl)anthracene is a departure from the parent, unsubstituted anthracene. The steric bulk and electronic nature of the methoxymethyl groups at the 9- and 10-positions block the most reactive sites, leading to altered reactivity profiles.

The quintessential reaction of the anthracene core is the [4+2] Diels-Alder cycloaddition, where it functions as a diene across the 9,10-positions. nih.govresearchgate.net This reactivity is driven by the significant resonance energy gained in the resulting adduct, which retains two isolated benzene (B151609) rings. quora.com For 9,10-disubstituted anthracenes, including 9,10-bis(methoxymethyl)anthracene, the reaction with various dienophiles remains a characteristic transformation, leading to the formation of bridged triptycene-like structures. umich.edu

The reaction of 9,10-bis(hydroxymethyl)anthracene, a closely related analogue, with dienophiles like N-ethylmaleimide has been studied to understand solvent effects on reaction rates. researchgate.net Such studies reveal that the reaction is influenced by the polarity and hydrogen-bonding ability of the solvent, with rate accelerations observed in aqueous media, attributed to favorable dehydration of the reactants en route to the transition state. researchgate.net The general course of the reaction involves the formation of a stable cycloadduct, as illustrated with maleic anhydride (B1165640).

Table 1: Representative Diels-Alder Reaction

| Reactants | Dienophile | Product |

|---|

The reversibility of the Diels-Alder reaction is a key feature, with the reverse process known as the retro-Diels-Alder reaction. researchgate.net This thermal or photochemically induced cycloreversion regenerates the anthracene and the dienophile. The stability of the adduct and the temperature required for the retro-Diels-Alder reaction are influenced by the nature of the substituents and the dienophile. nih.gov For instance, adducts formed with maleimides can cleave at elevated temperatures, a property explored in the development of dynamic covalent materials. nih.gov Photoactivatable compounds have also been designed based on the retro-Diels-Alder reaction of hetero-Diels-Alder cycloadducts of 9,10-dimethylanthracene, showcasing the potential to release molecules upon light induction. nih.gov

Electrophilic aromatic substitution in unsubstituted anthracene preferentially occurs at the 9- and 10-positions. libretexts.orgquora.com This regioselectivity is dictated by the formation of the most stable cationic intermediate (a benzenium ion or σ-complex), where the positive charge is delocalized while preserving the aromaticity of two of the three rings. quora.comlibretexts.org The highest electron density in the anthracene system is found at these central positions, making them the most favorable sites for electrophilic attack. quora.com

In 9,10-bis(methoxymethyl)anthracene, these primary sites are already occupied. Consequently, any further electrophilic substitution on the aromatic framework must occur on the terminal (A) rings (positions 1, 2, 3, or 4 and their equivalents). While this is less favorable than substitution at the 9,10-positions of unsubstituted anthracene, it can be achieved. nih.gov The methoxymethyl groups, being electron-donating, can influence the regioselectivity of substitution on the terminal rings, although this effect is less pronounced compared to substituents directly attached to the terminal rings. nih.govscilit.com Therefore, reactions like nitration or halogenation would yield a mixture of isomers with substitution on the outer rings.

The oxidation of anthracene typically yields 9,10-anthraquinone, a stable product where the central ring is converted into a quinone structure. quora.comresearchgate.net This transformation is thermodynamically favorable as it results in a system with two intact, high-resonance-energy benzene rings. quora.com The oxidation can be carried out using various oxidizing agents, including nitric acid or molecular oxygen at elevated temperatures and pressures. google.comgoogle.com For 9,10-bis(methoxymethyl)anthracene, the presence of bulky substituents at the 9,10-positions can provide steric hindrance, potentially increasing the molecule's stability towards photo-oxidation compared to unsubstituted anthracene. beilstein-journals.org However, strong oxidative conditions would likely lead to cleavage of the substituents and formation of 9,10-anthraquinone. Photosensitized oxidation with singlet oxygen is also a known reaction for substituted anthracenes, leading to the formation of a 9,10-endoperoxide, which can be thermally unstable. rsc.org

The reduction of the anthracene core has also been investigated. Stepwise reduction of 9,10-bis(dimesitylboryl)anthracene, a related compound with bulky substituents, has been shown to form a radical anion and then a dianion. nih.govresearchgate.net These reduction steps are accompanied by significant geometric changes in the anthracene moiety, from a planar aromatic system to a planar semiquinoidal radical anion, and finally to a puckered quinoidal dianion. nih.gov A similar stepwise reduction profile, accessible through electrochemical or chemical means, can be anticipated for 9,10-bis(methoxymethyl)anthracene.

Reactions at the Methoxymethyl Substituents

The methoxymethyl groups attached to the anthracene core are not merely passive substituents; they are reactive sites that offer pathways for modifying the molecule's structure and properties.

The synthesis of 9,10-bis(methoxymethyl)anthracene often proceeds from 9,10-bis(chloromethyl)anthracene (B83949). This precursor is typically synthesized via the chloromethylation of anthracene using formaldehyde (B43269) and hydrogen chloride. This synthetic route highlights a key derivatization strategy: the cleavage of the ether linkage and conversion to a more reactive halomethyl group. The resulting 9,10-bis(chloromethyl)anthracene is a versatile intermediate for further functionalization. researchgate.net

Table 2: Key Intermediates in Derivatization

| Precursor/Intermediate | Reagents | Product | Application |

|---|---|---|---|

| Anthracene | Formaldehyde, HCl | 9,10-Bis(chloromethyl)anthracene | Versatile intermediate for nucleophilic substitution |

This interconversion allows for the introduction of a wide array of functional groups at the 9- and 10-positions, attached via a methylene (B1212753) bridge.

The primary reaction utilized at the methoxymethyl substituents is nucleophilic substitution, typically proceeding via the more reactive 9,10-bis(halomethyl)anthracene intermediate. The conversion of 9,10-bis(chloromethyl)anthracene to 9,10-bis(methoxymethyl)anthracene is a classic example of a nucleophilic substitution reaction, where methanol (B129727) or a methoxide (B1231860) salt acts as the nucleophile, displacing the chloride.

This reactivity is general, and a variety of other nucleophiles can be employed to displace the halide from 9,10-bis(chloromethyl)anthracene, leading to a diverse family of 9,10-disubstituted anthracene derivatives. researchgate.net These reactions provide a powerful method for attaching different functionalities to the anthracene core, enabling the synthesis of complex molecular architectures for applications in materials science and medicinal chemistry.

Functional Group Interconversions and Their Applications

The methoxymethyl groups of 9,10-bis(methoxymethyl)anthracene and its precursors are amenable to various functional group interconversions, leading to the synthesis of derivatives with tailored properties for specific applications. A primary synthetic route to 9,10-bis(methoxymethyl)anthracene itself involves a two-stage process starting from anthracene. First, anthracene undergoes chloromethylation to form 9,10-bis(chloromethyl)anthracene. This intermediate is of significant interest as it provides a platform for introducing the doubly substituted anthracene skeleton into other molecular frameworks. google.com The subsequent step is a nucleophilic substitution reaction where the chloromethyl groups are converted to methoxymethyl groups using methanol or a methoxide source, yielding the target compound.

The reactivity of related precursors highlights the versatility of the 9,10-disubstituted anthracene core. For instance, the analogous compound 9,10-bis(hydroxymethyl)anthracene can be converted into other functional derivatives. A notable application of such interconversion is the synthesis of 9,10-bis(methacryloyloxymethyl)anthracene (BMA), a methacrylic derivative. mdpi.com This monomer is then used to create porous copolymers through suspension polymerization with comonomers like divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.com The resulting polymeric microspheres possess advantageous properties, including high thermal stability and fluorescence under UV radiation, making them suitable as precursors for thermally resistant fluorescent sensors. mdpi.com

These functional group transformations are crucial for developing advanced materials. Introducing bulky substituents at the 9 and 10 positions of the anthracene core is a known strategy to limit intermolecular π–π interactions, which suppresses fluorescence self-quenching and can enhance chemical stability against photodimerization and photo-oxidation. beilstein-journals.org

Table 1: Examples of Functional Group Interconversions and Applications

| Starting Material/Precursor | Resulting Functional Group | Product | Application | Reference(s) |

|---|---|---|---|---|

| 9,10-Bis(chloromethyl)anthracene | Methoxymethyl | 9,10-Bis(methoxymethyl)anthracene | Synthetic Intermediate | |

| 9,10-Bis(hydroxymethyl)anthracene | Methacryloyloxymethyl | 9,10-Bis(methacryloyloxymethyl)anthracene | Monomer for Porous Polymers | mdpi.com |

| 9,10-Dibromoanthracene | Phenylethynyl | 9,10-Bis(phenylethynyl)anthracene (B116448) | Industrial Dye, Photovoltaics | nih.govchemicalbook.com |

| Anthraquinone (B42736) | Dicyano | 9,10-Dicyanoanthracene | Synthetic Intermediate | nih.gov |

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for reactions of 9,10-bis(methoxymethyl)anthracene are not extensively detailed in the literature, valuable insights can be drawn from studies on structurally similar analogs, such as 9,10-bis(hydroxymethyl)anthracene. The reactivity of the anthracene core in these systems is often explored through Diels-Alder reactions, where the anthracene derivative acts as the diene.

Kinetic studies on the Diels-Alder reaction of 9,10-bis(hydroxymethyl)anthracene with the dienophile N-ethylmaleimide have been conducted in various solvents to determine thermodynamic functions of activation. researchgate.net These studies reveal a significant influence of the solvent on reaction rates. For instance, a notable rate acceleration is observed in water compared to organic solvents. researchgate.net This phenomenon is attributed to an energetically favorable dehydration of the reactants' reaction centers as they approach the transition state. researchgate.net

The thermodynamic parameters of activation, including enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), were determined from the temperature dependence of the reaction rate constants. In binary 1,4-dioxane-water mixtures, the data shows that the addition of an organic cosolvent makes the desolvation of the reaction centers less favorable. researchgate.net Furthermore, studies in nonaqueous protic solvents like glycerol (B35011) and various glycols also showed rate acceleration, which can be linked to solvophobic effects. researchgate.net

Table 2: Thermodynamic Functions of Activation for the Diels-Alder Reaction of 9,10-Bis(hydroxymethyl)anthracene with N-Ethylmaleimide in 1,4-Dioxane-Water Mixtures

| Mole Fraction of 1,4-Dioxane | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol at 298.15 K) | Reference(s) |

|---|---|---|---|---|

| 0.0000 | 50.8 ± 0.6 | -123 ± 2 | 87.5 | researchgate.net |

| 0.0227 | 53.9 ± 0.9 | -116 ± 3 | 88.5 | researchgate.net |

| 0.0504 | 55.8 ± 0.7 | -113 ± 2 | 89.5 | researchgate.net |

| 0.1190 | 60.2 ± 0.8 | -104 ± 3 | 91.2 | researchgate.net |

| 0.2523 | 63.6 ± 1.1 | -98 ± 4 | 92.8 | researchgate.net |

| 0.5284 | 64.6 ± 1.0 | -102 ± 3 | 95.0 | researchgate.net |

Data derived from studies on the analogous compound 9,10-bis(hydroxymethyl)anthracene.

Role as a Synthetic Intermediate in Complex Molecular Architectures

9,10-Bis(methoxymethyl)anthracene and its closely related derivatives serve as valuable intermediates in the synthesis of complex molecular architectures, ranging from functional polymers to elaborate chromophores. The disubstituted anthracene skeleton is a desirable structural motif due to its unique photophysical properties, making it a target for inclusion in larger systems. google.comnih.gov

A prominent example is the use of 9,10-bis(methacryloyloxymethyl)anthracene (BMA), derived from the corresponding diol, as a tetrafunctional monomer in the synthesis of porous polymeric materials. mdpi.com Through suspension polymerization with various co-monomers, regular polymeric microspheres are formed. These complex structures are not merely polymers but are designed with specific functionalities. The anthracene core imparts fluorescence to the material, while the cross-linked polymeric nature provides a robust, porous framework. mdpi.com These materials exhibit high specific surface areas, ranging from 134 to 472 m²/g, and good thermal stability, with decomposition temperatures (T₅%) above 300 °C. mdpi.com Such properties make them promising for applications in adsorption technologies or as sensor precursors.

The precursor, 9,10-bis(chloromethyl)anthracene, is itself a compound of high interest as an intermediate for chemical synthesis where a disubstituted anthracene core is required. google.com The ability to readily convert the chloromethyl groups to other functionalities allows for the construction of diverse and complex molecules built upon the rigid, photoactive anthracene platform. This versatility enables the synthesis of materials for organic electronics, fluorescent probes, and other advanced applications. beilstein-journals.org

Table 3: Complex Architectures Derived from 9,10-Disubstituted Anthracene Intermediates

| Intermediate | Complex Architecture | Key Features | Potential Application(s) | Reference(s) |

|---|---|---|---|---|

| 9,10-Bis(methacryloyloxymethyl)anthracene | Porous Copolymer Microspheres | High specific surface area (134–472 m²/g), thermal stability (>300 °C), fluorescence | Adsorption, Fluorescent Sensors | mdpi.com |

| 9,10-Bis(chloromethyl)anthracene | Various meso-substituted derivatives | Provides a rigid, photoactive anthracene core for larger molecules | Molecular Electronics, Drug Carriers, Catalysts | google.com |

| 9,10-Bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene | Butadiynylanthracenes terminated by metal complexes or arenes | Extended π-conjugated systems | Chromophores | rsc.org |

Advanced Spectroscopic and Mechanistic Elucidation of 9,10 Bis Methoxymethyl Anthracene and Its Reaction Intermediates

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the structural dynamics of 9,10-Bis(methoxymethyl)anthracene. The methoxymethyl substituents at the 9 and 10 positions are not static; they can undergo rotational motion around the C9-C(H₂) and C10-C(H₂) bonds. This dynamic behavior can be probed using variable-temperature NMR studies.

At ambient temperatures, the rotation of the methoxymethyl groups may be rapid on the NMR timescale, resulting in time-averaged signals for the methylene (B1212753) (-CH₂-) and methyl (-OCH₃) protons. However, as the temperature is lowered, the rate of this rotation can be slowed. If the rotational barrier is sufficiently high, the rotation may become slow enough on the NMR timescale to observe distinct signals for different conformers. For instance, in the case of 9,10-bis(diisopropylphosphanyl)anthracenes, low-temperature ¹H NMR spectra have revealed the presence of different rotational isomers. nih.gov A similar approach could be employed for 9,10-Bis(methoxymethyl)anthracene to determine the rotational barrier for the methoxymethyl groups. The coalescence temperature of the signals for the different conformers can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. This can be used to confirm the spatial proximity of the methoxymethyl protons to the aromatic protons of the anthracene (B1667546) core, providing further evidence for the preferred conformations of the molecule in solution.

Table 1: Predicted Temperature-Dependent ¹H NMR Behavior for 9,10-Bis(methoxymethyl)anthracene

| Temperature Range | Expected Rotational Dynamics | Predicted ¹H NMR Spectrum |

| High Temperature | Fast rotation of methoxymethyl groups | Sharp, time-averaged singlets for -CH₂- and -OCH₃ protons. |

| Intermediate Temperature | Intermediate rotation rate | Broadening of the -CH₂- and -OCH₃ signals as coalescence is approached. |

| Low Temperature | Slow or frozen rotation | Potentially distinct signals for different rotational conformers of the -CH₂- and -OCH₃ groups. |

This table is a predictive representation based on the principles of dynamic NMR and studies on analogous substituted anthracenes.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the conformational and bonding characteristics of 9,10-Bis(methoxymethyl)anthracene. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the nature of its chemical bonds.

The IR and Raman spectra of 9,10-Bis(methoxymethyl)anthracene are expected to be dominated by the characteristic vibrations of the anthracene core and the methoxymethyl substituents. The IR spectrum will show strong absorptions corresponding to the C-O-C stretching vibrations of the ether linkages, typically in the range of 1150-1085 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl and methylene groups will appear in the 3100-2850 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar, symmetric vibrations, will be useful for probing the vibrations of the anthracene backbone. The symmetric breathing modes of the anthracene ring system will give rise to strong Raman signals. Conformational changes in the methoxymethyl groups, which may be influenced by temperature or the surrounding environment, could lead to shifts in the positions and intensities of certain vibrational bands in both the IR and Raman spectra. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding.

Table 2: Predicted Characteristic Vibrational Frequencies for 9,10-Bis(methoxymethyl)anthracene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-, -OCH₃) | 3000 - 2850 | IR, Raman |

| C-O-C Asymmetric Stretch | 1150 - 1085 | IR |

| C-O-C Symmetric Stretch | ~1100 | Raman |

| Anthracene Ring Breathing Modes | 1400 - 1600 | Raman |

| Out-of-Plane C-H Bending | 900 - 675 | IR |

This table presents predicted vibrational frequencies based on known data for similar functional groups and anthracene derivatives.

Mass Spectrometry for Reaction Pathway Delineation

Mass spectrometry is an indispensable tool for elucidating the fragmentation pathways of 9,10-Bis(methoxymethyl)anthracene and, by extension, for delineating its reaction pathways under various conditions. Electron ionization (EI) mass spectrometry, in particular, can provide a detailed fingerprint of the molecule's fragmentation pattern.

Upon ionization, the molecular ion of 9,10-Bis(methoxymethyl)anthracene is expected to undergo a series of fragmentation reactions. A plausible primary fragmentation pathway would involve the cleavage of the C-O bond of the methoxymethyl group, leading to the formation of a stable anthracenylmethyl-type carbocation. This would be observed as a loss of a methoxy (B1213986) radical (•OCH₃), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 31]⁺. Subsequent loss of the second methoxymethyl group would also be a likely event.

Another potential fragmentation pathway could involve the cleavage of the C-C bond between the anthracene core and the methylene group, leading to the loss of a methoxymethyl radical (•CH₂OCH₃) and the formation of an anthracenyl cation. The relative abundance of these fragment ions can provide information about the relative stability of the resulting ions and the bond strengths within the molecule. In studies of 9,10-anthracenedione derivatives, characteristic fragmentation patterns have been used to distinguish between isomers. rsc.org

Table 3: Plausible Mass Spectrometry Fragmentation Pathway for 9,10-Bis(methoxymethyl)anthracene

| Ion | m/z (Proposed) | Proposed Fragmentation Step |

| [M]⁺• | 266 | Molecular Ion |

| [M - •OCH₃]⁺ | 235 | Loss of a methoxy radical |

| [M - CH₂O]⁺• | 236 | Rearrangement and loss of formaldehyde (B43269) |

| [M - •CH₂OCH₃]⁺ | 221 | Loss of a methoxymethyl radical |

| [Anthracene]⁺• | 178 | Loss of both methoxymethyl groups |

This table outlines a hypothetical fragmentation pathway based on the principles of mass spectrometry and the fragmentation of similar aromatic ethers.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Mechanistic Insights into Excited States and Electron Transfer Processes

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides critical information about the electronic structure and excited-state properties of 9,10-Bis(methoxymethyl)anthracene. The absorption and emission spectra are sensitive to the electronic transitions within the molecule and can reveal details about excited-state dynamics and potential electron transfer processes.

The UV-Vis absorption spectrum of 9,10-Bis(methoxymethyl)anthracene is expected to be similar to that of the parent anthracene molecule, exhibiting a series of vibronically structured absorption bands in the UV region corresponding to the π-π* transitions of the aromatic system. However, the methoxymethyl substituents at the 9 and 10 positions are known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is due to the electron-donating nature of the alkoxy groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. Studies on other 9,10-disubstituted anthracenes have shown that the nature of the substituent significantly influences the absorption and emission properties. nih.govnih.gov

Fluorescence spectroscopy is particularly useful for probing the excited-state behavior. Upon excitation, 9,10-Bis(methoxymethyl)anthracene is expected to exhibit strong fluorescence, characteristic of many anthracene derivatives. The fluorescence spectrum will typically be a mirror image of the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that can be influenced by factors such as solvent polarity and the presence of quenchers. In polar solvents, photoinduced electron transfer (PET) from the electron-rich anthracene core to the solvent or other species can occur, leading to a decrease in fluorescence intensity.

Table 4: Comparative Electronic Spectroscopy Data for Anthracene and a Related Derivative

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| Anthracene | 357, 375 | 380, 401, 425 | Cyclohexane |

| 9,10-Diphenylanthracene | 373, 393 | 408, 426 | Cyclohexane |

| 9,10-Bis(methoxymethyl)anthracene (Predicted) | ~360-380 | ~385-430 | Non-polar solvent |

Data for Anthracene and 9,10-Diphenylanthracene are from literature sources. aatbio.com The data for 9,10-Bis(methoxymethyl)anthracene is a prediction based on the expected electronic effects of the methoxymethyl substituents.

Time-Resolved Spectroscopic Approaches to Reaction Kinetics and Transient Species Detection

Time-resolved spectroscopic techniques, such as flash photolysis and pump-probe spectroscopy, are essential for directly observing the transient species involved in the photoreactions of 9,10-Bis(methoxymethyl)anthracene and for determining the kinetics of these processes. These methods allow for the monitoring of short-lived intermediates, such as excited states and radicals, on timescales ranging from femtoseconds to milliseconds.

Upon excitation with a short laser pulse, 9,10-Bis(methoxymethyl)anthracene is promoted to an excited singlet state. This excited state can then undergo various processes, including fluorescence, intersystem crossing to a triplet state, or chemical reaction. Time-resolved absorption spectroscopy can be used to monitor the decay of the excited singlet state and the formation and decay of any transient species.

For instance, in a related compound, 9,10-bis(phenoxymethyl)anthracene, high-intensity laser photolysis leads to the homolytic cleavage of the C-O bond, generating 9-anthracenylmethyl radicals. researchgate.net A similar process could be anticipated for 9,10-Bis(methoxymethyl)anthracene, where the primary transient species would be the 9-methoxymethyl-10-anthracenylmethyl radical or the 9,10-bis(anthracenylmethyl) diradical. The kinetics of the formation and decay of these radicals can be followed by monitoring their characteristic transient absorption spectra.

Furthermore, time-resolved fluorescence spectroscopy can provide information on the lifetime of the excited singlet state and any dynamic processes that quench the fluorescence, such as conformational changes or electron transfer. By studying the reaction kinetics under different conditions (e.g., varying solvent, temperature, or the presence of reactants), a detailed mechanistic picture of the photoreactions of 9,10-Bis(methoxymethyl)anthracene can be constructed. Studies on anthracene-9,10-endoperoxide have utilized femtosecond spectroscopy to investigate dual photochemical pathways, highlighting the power of these techniques in unraveling complex reaction mechanisms. rsc.org

Table 5: Potential Transient Species in the Photochemistry of 9,10-Bis(methoxymethyl)anthracene and their Probing Techniques

| Transient Species | Formation Pathway | Detection Method |

| Excited Singlet State (S₁) | Direct photoexcitation | Time-Resolved Fluorescence, Transient Absorption |

| Excited Triplet State (T₁) | Intersystem crossing from S₁ | Transient Absorption |

| Anthracenylmethyl Radical | Homolytic C-O bond cleavage | Transient Absorption |

| Radical Cation | Photoinduced electron transfer | Transient Absorption |

This table outlines potential transient species and the spectroscopic techniques used to study them, based on known photochemical principles of anthracene derivatives.

Theoretical and Computational Chemistry Studies of 9,10 Bis Methoxymethyl Anthracene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There are no specific published studies detailing quantum chemical calculations of the electronic structure and reactivity descriptors for 9,10-bis(methoxymethyl)anthracene.

For related 9,10-disubstituted anthracene (B1667546) derivatives, such studies are common and typically involve DFT calculations to determine key electronic properties. These calculations provide insight into the molecule's behavior in electronic applications and its general reactivity.

General Parameters for Related Anthracene Derivatives:

Highest Occupied Molecular Orbital (HOMO): This energy level is critical for understanding the electron-donating ability of a molecule. In many anthracene derivatives, the HOMO is localized on the electron-rich anthracene core.

Lowest Unoccupied Molecular Orbital (LUMO): This level relates to the electron-accepting ability. The energy of the LUMO is influenced by the nature of the substituents at the 9 and 10 positions.

HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO is a crucial parameter for predicting the electronic absorption properties and kinetic stability of the molecule. For instance, in studies of 9,10-bis(perfluorobenzyl)anthracene, the HOMO-LUMO gap was determined to be 3.05 eV, a decrease from anthracene's 3.28 eV. It is generally noted that substituents can reduce the HOMO-LUMO gap, which can enhance molecular stability wisconsin.edu.

A theoretical study on 9-anthracenemethanol (B72535) using DFT (B3LYP/6-311G**) has been performed to calculate its optimized geometry and vibrational frequencies, but this is a mono-substituted, rather than a di-substituted, analogue.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies focused on the conformational analysis or intermolecular interactions of 9,10-bis(methoxymethyl)anthracene have been identified in the literature.

MD simulations are a powerful tool for understanding how molecules like this behave in different environments. For other substituted anthracenes, MD simulations could be used to:

Analyze Torsional Angles: Investigate the rotation of the methoxymethyl groups relative to the plane of the anthracene core. This is important as the conformation of these side chains can affect how the molecules pack in a solid state.

Simulate Intermolecular Stacking: Predict how individual molecules interact with each other, such as through π–π stacking of the anthracene rings. The bulky nature of substituents at the 9 and 10 positions is known to disrupt close packing, which can influence material properties like fluorescence quenching.

Solvent Effects: Model the behavior of the molecule in various solvents to understand solubility and the dynamics of its flexible side chains.

Density Functional Theory (DFT) and Ab Initio Approaches to Reaction Mechanism Prediction

There is no specific literature detailing DFT or ab initio studies on the reaction mechanisms of 9,10-bis(methoxymethyl)anthracene.

However, DFT has been used extensively to predict reaction mechanisms for other anthracene derivatives. A prominent example is the Diels-Alder reaction. For instance, the reaction between 9-bromomethyl anthracene and citraconic anhydride (B1165640) was investigated using DFT to understand the kinetics, mechanism, and regioselectivity of the cycloaddition. Such studies typically calculate the energies of reactants, transition states, and products to map out the most favorable reaction pathway. While experimental studies have investigated the Diels-Alder reaction rates of the related 9,10-bis(hydroxymethyl)anthracene, these were not accompanied by computational predictions of the mechanism.

Computational Design of Novel Derivatives and Synthetic Targets

No computational studies have been found that use 9,10-bis(methoxymethyl)anthracene as a parent structure for the in silico design of novel derivatives.

The general principle of computational design involves systematically modifying a known chemical structure in a computer model and calculating the properties of the resulting virtual derivatives. This allows researchers to screen for candidates with desired characteristics before undertaking laboratory synthesis. For example, various anthracene-based dyes have been designed and investigated using DFT to optimize their electronic and optical properties for applications like dye-sensitized solar cells. This approach could theoretically be applied to 9,10-bis(methoxymethyl)anthracene to design new fluorescent probes or monomers for specialty polymers.

In Silico Prediction of Spectroscopic Signatures for Mechanistic Validation

No studies involving the in silico prediction of spectroscopic signatures to validate reaction mechanisms of 9,10-bis(methoxymethyl)anthracene were found.

This computational technique is a powerful validation tool. By calculating theoretical spectra (e.g., NMR, IR, UV-Vis) of proposed intermediates and products in a reaction, scientists can compare them to experimental spectra. A good match provides strong evidence for the proposed mechanism. For example, time-dependent DFT (TD-DFT) is often used to calculate the UV-Vis absorption spectra of molecules. Such calculations were performed for 9-anthracenemethanol to help interpret its experimental electronic spectra. This approach could be used to identify products from reactions such as oxidation or cycloaddition if computational studies on 9,10-bis(methoxymethyl)anthracene were to be performed.

Integration of 9,10 Bis Methoxymethyl Anthracene As a Building Block in Advanced Organic Systems

Design and Synthesis of Conjugated Polymers and Oligomers Incorporating the Anthracene (B1667546) Moiety

The incorporation of the anthracene moiety into conjugated polymers and oligomers is a promising strategy for developing materials with desirable electronic and photophysical properties. While direct polymerization of 9,10-Bis(methoxymethyl)anthracene is not common, it serves as an excellent precursor for more reactive monomers. A notable example is its derivative, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), which has been successfully used in the synthesis of porous polymers. nih.govmdpi.com

These polymers are typically synthesized via suspension polymerization, copolymerizing BMA with various cross-linking monomers. mdpi.com The choice of co-monomer and porogenic solvent allows for precise control over the morphology and porosity of the resulting polymer microspheres. nih.govmdpi.com For instance, the use of different co-monomers such as divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and trimethylpropane trimethacrylate (TRIM) leads to polymers with varying specific surface areas and thermal stabilities. nih.govmdpi.com

The resulting BMA-based copolymers exhibit regular microspherical shapes and possess a significant specific surface area, ranging from 134 to 472 m²/g. nih.govmdpi.com Thermogravimetric analysis has shown that these copolymers have good thermal stability, with decomposition temperatures exceeding 300°C. mdpi.com A key feature of these polymers is their fluorescence under UV radiation, a direct consequence of the incorporated anthracene derivative. nih.govmdpi.com This property makes them suitable for applications such as thermally resistant fluorescent sensors. nih.govmdpi.com

Below is an interactive data table summarizing the properties of porous copolymers synthesized from 9,10-bis(methacryloyloxymethyl)anthracene (BMA) with different co-monomers.

| Co-monomer | Porogen | Specific Surface Area (m²/g) | Thermal Stability (T₅%) |

| Divinylbenzene (DVB) | Toluene | 134-250 | >300°C |

| Ethylene glycol dimethacrylate (EGDMA) | Toluene | 200-350 | >300°C |

| Trimethylpropane trimethacrylate (TRIM) | Toluene | 300-472 | >300°C |

| Divinylbenzene (DVB) | Chlorobenzene | 150-280 | >300°C |

| Ethylene glycol dimethacrylate (EGDMA) | Chlorobenzene | 220-380 | >300°C |

| Trimethylpropane trimethacrylate (TRIM) | Chlorobenzene | 320-472 | >300°C |

Role in the Architecture of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful tool for the construction of complex and functional architectures. thno.orgwikipedia.org The planar and aromatic nature of the anthracene core makes it an ideal component for building supramolecular assemblies through π-π stacking, hydrogen bonding, and host-guest interactions. thno.orgwikipedia.org

While direct studies on the role of 9,10-Bis(methoxymethyl)anthracene in supramolecular assemblies are limited, the behavior of its derivatives offers significant insights. For example, a structurally similar compound, 9,10-bis(8-quinolinoxymethyl)anthracene, has been synthesized and shown to act as a fluoroionophore. nih.gov In a buffered solution, this molecule exhibits selective fluorescence quenching in the presence of Cu²⁺ ions, with a very low detection limit of 150 nM. nih.gov This selective recognition is attributed to the formation of a self-assembled closed structure, a [Cu₂(L)₂]⁴⁺ complex, where two copper ions are held by two molecules of the fluoroionophore. nih.gov This demonstrates the principle of host-guest chemistry, where the anthracene derivative acts as a host for the guest copper ions.

The formation of such host-guest complexes is driven by a combination of forces, including coordination bonds and electrostatic interactions. nih.govthno.org The dynamic and reversible nature of these non-covalent bonds allows for the creation of stimuli-responsive systems. In the case of the 9,10-bis(8-quinolinoxymethyl)anthracene-Cu²⁺ complex, modulating the pH of the solution can switch the fluorescence "on" and "off," highlighting the potential for creating smart materials. nih.gov

Precursor for Molecular Switches and Sensors Based on Chemical Design Principles

The unique photophysical properties of the anthracene core make it an excellent platform for the design of molecular switches and sensors. The fluorescence of anthracene derivatives can be modulated by external stimuli such as light, pH, or the presence of specific ions or molecules, forming the basis of a sensing or switching mechanism. 9,10-Bis(methoxymethyl)anthracene can be considered a precursor to such functional molecules.

For instance, the porous polymers synthesized from the derivative 9,10-bis(methacryloyloxymethyl)anthracene (BMA) are themselves precursors for thermally resistant fluorescent sensors. mdpi.comnih.gov Their inherent fluorescence and porous structure allow for the adsorption and detection of various analytes. mdpi.com

A more direct example is the aforementioned 9,10-bis(8-quinolinoxymethyl)anthracene, which functions as a highly selective fluorescent sensor for Cu²⁺ and Co²⁺ ions. nih.gov The binding of the metal ion to the quinoline (B57606) moieties, held in proximity by the anthracene scaffold, leads to a significant change in the fluorescence emission. nih.gov This system can act as a molecular switch, with its fluorescence being turned "on" or "off" by the addition or removal of the target ion or by changing the pH. nih.gov The design principles for such sensors rely on the chelation-enhanced fluorescence quenching (CHEQ) or chelation-enhanced fluorescence (CHEF) effects.

The key characteristics of 9,10-bis(8-quinolinoxymethyl)anthracene as a fluorescent sensor are summarized below:

| Analyte | Detection Limit | Switching Mechanism |

| Cu²⁺ | 150 nM | "On-Off-On" with pH modulation, "On-Off" with concentration modulation |

| Co²⁺ | 600 nM | Fluorescence quenching |

Strategies for Directed Self-Assembly in Nanoscale Architectures

The controlled arrangement of molecules into well-defined nanoscale architectures is a cornerstone of nanotechnology. Directed self-assembly offers a bottom-up approach to creating such structures. The rigid, planar structure of the anthracene core, combined with the ability to introduce specific functional groups at the 9- and 10-positions, makes anthracene derivatives excellent candidates for directed self-assembly.

While specific studies on the self-assembly of 9,10-Bis(methoxymethyl)anthracene are not widely reported, research on other 9,10-disubstituted anthracenes provides valuable insights into the governing principles. For example, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) have been shown to self-assemble in solution. nih.gov The introduction of amide functional groups into the BPEA structure plays a crucial role in directing the self-assembly process through hydrogen bonding interactions, leading to the formation of distinct aggregate morphologies. nih.gov

Another strategy for directing the self-assembly of anthracene derivatives involves the use of halogen bonding. The synthesis of molecules like 9,10-Bis-(iodoethynyl)anthracene is aimed at creating two-dimensional molecular crystals. utc.edu The directional nature of the halogen bond between the iodine atoms and a Lewis base is expected to guide the molecules into a specific, predictable packing pattern. utc.edu These strategies highlight how the modification of the substituents at the 9- and 10-positions of the anthracene core can be used to control intermolecular interactions and, consequently, the resulting nanoscale architecture. The methoxymethyl groups of 9,10-Bis(methoxymethyl)anthracene could potentially be modified to include such functionalities, thereby enabling its use in directed self-assembly.

Future Research Directions and Emerging Opportunities for 9,10 Bis Methoxymethyl Anthracene

Exploration of Novel Catalytic Transformations and Synthetic Methodologies

The synthesis of anthracene (B1667546) derivatives has been revolutionized by transition metal catalysis, offering efficient and selective pathways that largely remain to be applied to 9,10-Bis(methoxymethyl)anthracene. frontiersin.org Future research should focus on moving beyond traditional two-step preparations, which typically involve the formation of 9,10-bis(chloromethyl)anthracene (B83949) followed by nucleophilic substitution. google.comgoogle.com

A primary area for exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. mdpi.com These methods could enable the direct coupling of various aryl, vinyl, or alkyl groups to the anthracene core, potentially by first transforming the methoxymethyl groups into more suitable leaving groups. Research into a variety of transition metals, including zinc, indium, gold, and iridium, could uncover novel synthetic routes with unique selectivities. frontiersin.org The development of advanced ligands, particularly N-heterocyclic carbenes (NHCs), may also enhance catalyst stability and activity in these transformations. frontiersin.org

Furthermore, catalytic oxidation of the anthracene core presents another research frontier. While the oxidation of unsubstituted anthracene to 9,10-anthraquinone is well-established, investigating the influence of the methoxymethyl substituents on the regioselectivity and efficiency of such reactions using modern catalysts, like immobilized polyoxometalates or functionalized mesoporous materials, could lead to new functionalized quinone systems. researchgate.netresearchgate.net Photochemical reactions, which have been used to synthesize other 9,10-disubstituted anthracenes, also represent a promising and potentially greener synthetic methodology to explore. beilstein-journals.orgnih.gov

| Catalytic System | Reaction Type | Potential Application for 9,10-Bis(methoxymethyl)anthracene | Reference |

|---|---|---|---|

| Palladium/Ligand Complexes | Suzuki-Miyaura, Heck-Mizoroki Cross-Coupling | Synthesis of novel derivatives with aryl or vinyl substituents for electronic materials. | frontiersin.orgmdpi.com |

| Copper Powder | Ullman-type Coupling / Radical Substitution | Introduction of perfluoroalkyl or other specialized groups to modify electronic properties. | beilstein-journals.org |

| Molybdovanadates on Silica Aerogel | Liquid-Phase Oxidation | Selective oxidation of the anthracene core to form functionalized anthraquinones. | researchgate.net |

| Transition Metal-based Mesoporous Materials | Friedel-Crafts Alkylation, Oxidation | Use as heterogeneous catalysts for various core functionalizations, offering high selectivity and recyclability. | researchgate.net |

Unexplored Reactivity Pathways and Stereoselective Transformations

The reactivity of the 9,10-Bis(methoxymethyl)anthracene core is largely dominated by transformations of the side chains. A significant opportunity lies in exploring the cycloaddition reactions of the anthracene nucleus, which are known to be influenced by substituents at the 9 and 10 positions. researchgate.net The [4π+4π] photodimerization of the anthracene core is a reversible reaction that could be exploited in the development of photoresponsive materials. researchgate.net Investigating how the methoxymethyl groups affect the kinetics and thermodynamics of both the forward dimerization and the reverse thermal/photochemical cleavage is a key research question.

The Diels-Alder reaction, where the anthracene core acts as a diene, is another pathway ripe for exploration. Studies on the closely related 9,10-bis(hydroxymethyl)anthracene have demonstrated its reactivity with various dienophiles. researchgate.net A systematic investigation into the reaction of 9,10-Bis(methoxymethyl)anthracene with a range of dienophiles, including asymmetric ones, could lead to stereoselective transformations and the synthesis of complex, chiral supramolecular structures. The regioselectivity of such reactions with unsymmetrical dienophiles is a particularly interesting area for study. researchgate.net Furthermore, understanding solvent effects and the potential for non-covalent interactions, such as those observed in halogen-bonded anthracene systems, could guide the design of highly ordered molecular assemblies. researchgate.netutc.edu

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for accelerating research by predicting molecular properties and reaction outcomes. For 9,10-Bis(methoxymethyl)anthracene, advanced computational modeling can be employed to predict the feasibility and selectivity of the novel catalytic transformations proposed in section 7.1. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict activation barriers, and help in the rational design of catalysts and ligands for specific synthetic outcomes.

Modeling can also provide insight into the unexplored reactivity pathways. For instance, computational studies can predict the relative stabilities of Diels-Alder adducts, explaining observed regioselectivity and stereoselectivity. researchgate.net Furthermore, calculations of electronic properties, such as the HOMO-LUMO gap, can predict the photophysical behavior of new derivatives, guiding the synthesis of compounds with desired fluorescence or electronic characteristics for applications in OLEDs or sensors. beilstein-journals.org By simulating the impact of different substituents on the electronic structure of the anthracene core, computational models can guide the design of molecules with tailored properties, reducing the need for extensive trial-and-error synthesis.

Development of High-Throughput Screening Approaches for Derivative Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of compounds for a specific property or activity. nih.gov This approach could be transformative for discovering new applications for derivatives of 9,10-Bis(methoxymethyl)anthracene. A key future direction is the creation of a diverse chemical library based on this scaffold. The precursor, 9,10-bis(chloromethyl)anthracene, is an ideal starting point for generating a library by reacting it with a wide array of nucleophiles (alcohols, amines, thiols, etc.) in a parallel synthesis format.

This resulting library of novel 9,10-disubstituted anthracene derivatives could then be screened for various functionalities. For example, screening for fluorescence modulation in the presence of different analytes (e.g., metal cations, biomolecules) could lead to the discovery of new chemical sensors. mdpi.comnih.govnih.gov The development of fluorogenic probes, where fluorescence is "turned on" by a specific chemical reaction, is another promising application. researchgate.net An HTS workflow could efficiently identify lead compounds for materials science (e.g., fluorescent polymers) or even biological applications. nih.govmdpi.com

| Step | Description | Objective | Enabling Compound |

|---|---|---|---|

| 1. Library Generation | Parallel synthesis reacting the precursor with a diverse set of nucleophiles in a microplate format. | Create a library of hundreds to thousands of unique anthracene derivatives. | 9,10-Bis(chloromethyl)anthracene |

| 2. Primary Screen | Automated fluorescence spectroscopy to measure the emission properties of each library compound. | Identify compounds with interesting intrinsic fluorescence (e.g., specific colors, high quantum yield). | Newly synthesized derivatives |

| 3. Secondary Screen (Assay) | Expose the library to specific analytes (e.g., metal ions, pH changes, target proteins) and measure changes in fluorescence. | Discover derivatives that function as chemical sensors or biological probes. | "Hit" compounds from primary screen |

| 4. Hit Validation | Resynthesize and purify promising compounds on a larger scale for detailed characterization. | Confirm the structure and activity of the most promising candidates. | Validated lead compounds |

Integration into Multicomponent Reaction Systems for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are a cornerstone of efficient and green chemistry. A significant future opportunity is the integration of 9,10-Bis(methoxymethyl)anthracene or its reactive precursors into MCR systems. The unique geometry and reactivity of the anthracene scaffold make it an attractive building block for the rapid synthesis of complex, three-dimensional molecules.

For instance, the Diels-Alder reactivity of the anthracene core could be combined with other transformations in a tandem or one-pot sequence. A research direction would involve designing MCRs where 9,10-Bis(methoxymethyl)anthracene first undergoes a Diels-Alder reaction, and the resulting adduct, containing newly positioned functional groups, then participates in subsequent cyclizations or condensation reactions with other components in the reaction mixture. Similarly, the methoxymethyl groups could be transformed in situ into reactive intermediates that trigger a cascade of bond-forming events. The use of the anthracene derivative as a rigid scaffold in Ugi or Passerini-type reactions could also be explored, leading to novel classes of compounds with potential applications in medicinal chemistry or materials science. This approach aligns with the principles of atom and step economy, providing a powerful strategy for generating molecular complexity from a readily available starting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.